molecular formula C8H6BrNS B15234643 3-Bromobenzo[b]thiophen-4-amine

3-Bromobenzo[b]thiophen-4-amine

Cat. No.: B15234643
M. Wt: 228.11 g/mol
InChI Key: ZAABXTACRRCDDD-UHFFFAOYSA-N
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Description

3-Bromobenzo[b]thiophen-4-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a bromine atom and an amine group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[b]thiophen-4-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method is the electrophilic bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzo[b]thiophene is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzo[b]thiophen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromobenzo[b]thiophen-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobenzo[b]thiophen-4-amine is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and amine group facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. This compound has been shown to modulate kinase activity, which is crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 3-Chlorobenzo[b]thiophen-4-amine
  • 3-Iodobenzo[b]thiophen-4-amine
  • 3-Fluorobenzo[b]thiophen-4-amine

Comparison: 3-Bromobenzo[b]thiophen-4-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

3-bromo-1-benzothiophen-4-amine

InChI

InChI=1S/C8H6BrNS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4H,10H2

InChI Key

ZAABXTACRRCDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2Br)N

Origin of Product

United States

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